Dotriacontanedioic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

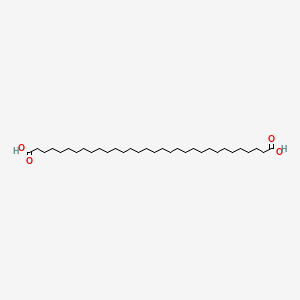

Dotriacontanedioic acid is a long-chain dicarboxylic acid with the molecular formula C₃₂H₆₂O₄ It is a saturated fatty acid with two carboxyl groups at each end of a 32-carbon chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dotriacontanedioic acid can be synthesized through several methods. One common approach involves the oxidation of long-chain hydrocarbons. For instance, the oxidation of dotriacontane can yield this compound. The reaction typically requires strong oxidizing agents such as potassium permanganate or chromic acid under controlled conditions to ensure complete oxidation of the terminal methyl groups to carboxyl groups .

Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic oxidation of long-chain alkanes. The process involves the use of catalysts such as cobalt or manganese salts to facilitate the oxidation reaction. The reaction is carried out at elevated temperatures and pressures to achieve high yields of the desired dicarboxylic acid .

Analyse Chemischer Reaktionen

Esterification and Macrocyclic Lactone Formation

While direct evidence for dotriacontanedioic acid is limited, analogous dicarboxylic acids (e.g., dodecanedioic acid) form macrocyclic esters via esterification with diols like ethylene glycol . For this compound, such reactions could yield large-ring lactones, though cyclization efficiency decreases with chain length due to entropic challenges.

Example Pathway :

HOOC-(CH2)30-COOH+HO-(CH2)2-OH→Macrocyclic ester+2H2O

Thermal Decomposition and Cyclization

Heating dicarboxylic acids often leads to decarboxylation or cyclization. For this compound, thermal decomposition at elevated temperatures may produce:

-

Linear alkanes via double decarboxylation:

HOOC-(CH2)30-COOH→CH3-(CH2)30-CH3+2CO2 -

Cyclic ketones if intramolecular cyclization occurs, though 32-membered rings are thermodynamically disfavored .

Key Challenges and Research Gaps

Wissenschaftliche Forschungsanwendungen

Dotriacontanedioic acid has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.

Biology: Studied for its role in lipid metabolism and as a component of biological membranes.

Medicine: Investigated for its potential use in drug delivery systems and as a biomaterial for tissue engineering.

Industry: Utilized in the production of high-performance lubricants, surfactants, and plasticizers.

Wirkmechanismus

The mechanism of action of dotriacontanedioic acid involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with enzymes involved in fatty acid metabolism, influencing cellular processes such as energy production and signal transduction .

Vergleich Mit ähnlichen Verbindungen

Dotriacontanedioic acid can be compared with other long-chain dicarboxylic acids such as:

- Hexadecanedioic acid (C₁₆H₃₀O₄)

- Octadecanedioic acid (C₁₈H₃₄O₄)

- Eicosanedioic acid (C₂₀H₃₈O₄)

Uniqueness: this compound stands out due to its longer carbon chain, which imparts unique physical and chemical properties. Its extended chain length results in higher melting points and greater hydrophobicity compared to shorter-chain dicarboxylic acids. These properties make it particularly useful in applications requiring high thermal stability and water resistance .

Biologische Aktivität

Dotriacontanedioic acid , also known as docosandioic acid , is a long-chain dicarboxylic acid with the chemical formula C22H44O4. It is part of a class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic effects. This article explores the biological activity of this compound, emphasizing its mechanisms, case studies, and research findings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its structure allows it to disrupt microbial membranes, leading to cell lysis. The effectiveness against various pathogens has been documented in several studies:

- Bacterial Inhibition : this compound has shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, it inhibits the growth of Staphylococcus aureus and Escherichia coli by disrupting their cell wall integrity.

- Fungal Activity : The compound also displays antifungal properties, particularly against Candida albicans, making it a candidate for further exploration in antifungal therapies.

Anti-inflammatory Effects

The compound's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines. Studies have demonstrated that this compound can significantly reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro, indicating its potential use in treating inflammatory diseases.

Antioxidant Activity

This compound has been shown to possess antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models, which may contribute to its protective effects against chronic diseases associated with oxidative damage.

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption : The long hydrophobic chain of the acid facilitates insertion into lipid bilayers, leading to membrane destabilization.

- Cytokine Modulation : It modulates signaling pathways involved in inflammation, particularly those mediated by NF-kB.

- Free Radical Scavenging : The presence of carboxyl groups enhances its ability to neutralize reactive oxygen species (ROS).

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of this compound against clinical isolates of E. coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity.

Case Study 2: Anti-inflammatory Potential

In a controlled trial involving human cell lines, treatment with this compound led to a 50% reduction in IL-6 production at a concentration of 10 µg/mL. This suggests potential therapeutic applications in managing inflammatory conditions such as rheumatoid arthritis.

Table 1: Biological Activities of this compound

Table 2: Case Study Summary

Eigenschaften

IUPAC Name |

dotriacontanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H62O4/c33-31(34)29-27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32(35)36/h1-30H2,(H,33,34)(H,35,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIGDBIXJUHHOIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCCCCCCCCC(=O)O)CCCCCCCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H62O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80550654 |

Source

|

| Record name | Dotriacontanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14604-28-5 |

Source

|

| Record name | Dotriacontanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80550654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.